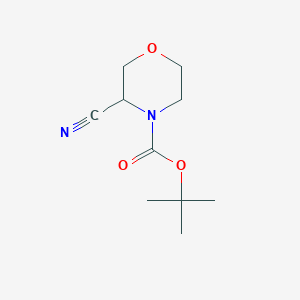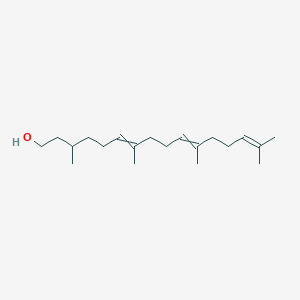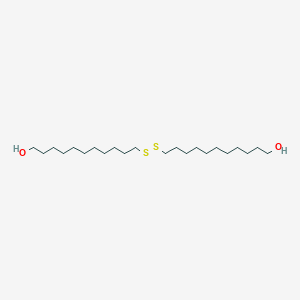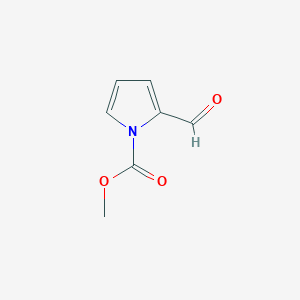
1H-Pyrrole-1-carboxylic acid, 2-formyl-, methyl ester (9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1H-Pyrrole-1-carboxylic acid, 2-formyl-, methyl ester (9CI)” is a chemical compound with the molecular formula C6H7NO . It is also known by other names such as 2-Formyl-1-methylpyrrole and N-Methyl-2-formylpyrrole . It is used as an intermediate in the preparation of pyrrolyl aryl sulfones with activity against HIV-1 .
Synthesis Analysis
The synthesis of pyrroles, including “1H-Pyrrole-1-carboxylic acid, 2-formyl-, methyl ester (9CI)”, can be achieved through various methods. One of the common methods is the Paal-Knorr pyrrole condensation, which involves the reaction of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .Molecular Structure Analysis
The molecular structure of “1H-Pyrrole-1-carboxylic acid, 2-formyl-, methyl ester (9CI)” can be represented by the IUPAC Standard InChI: InChI=1S/C6H7NO/c1-7-4-2-3-6(7)5-8/h2-5H,1H3 . The molecular weight of the compound is 109.1259 .Chemical Reactions Analysis
The chemical reactions involving “1H-Pyrrole-1-carboxylic acid, 2-formyl-, methyl ester (9CI)” can be quite diverse. For instance, it can undergo N-substitution with alkyl halides, sulfonyl chlorides, and benzoyl chloride to yield substituted pyrroles . It can also participate in Michael addition with electrophilic olefins to afford N-alkylpyrroles .Physical And Chemical Properties Analysis
The physical and chemical properties of “1H-Pyrrole-1-carboxylic acid, 2-formyl-, methyl ester (9CI)” include its solubility in water and ethanol, its boiling point of 192-194°C, and its specific gravity of 1.012-1.018 . It is a clear orange to dark red liquid with a roasted nutty aroma .Orientations Futures
The future directions for “1H-Pyrrole-1-carboxylic acid, 2-formyl-, methyl ester (9CI)” could involve further exploration of its potential applications, particularly in the field of medicinal chemistry given its activity against HIV-1 . Additionally, new synthetic methods could be developed to improve the efficiency and selectivity of its synthesis.
Propriétés
IUPAC Name |
methyl 2-formylpyrrole-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c1-11-7(10)8-4-2-3-6(8)5-9/h2-5H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATDMXOTWSCZHTF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1C=CC=C1C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Pyrrole-1-carboxylic acid, 2-formyl-, methyl ester (9CI) | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

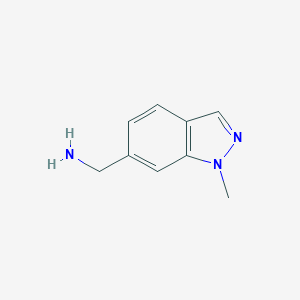
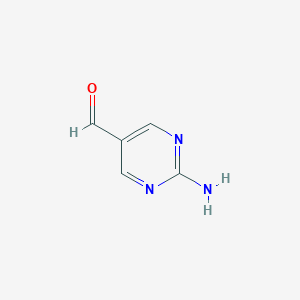
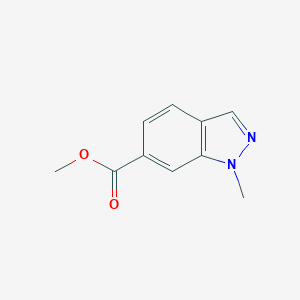

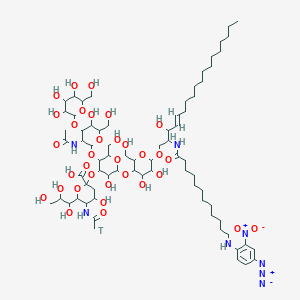

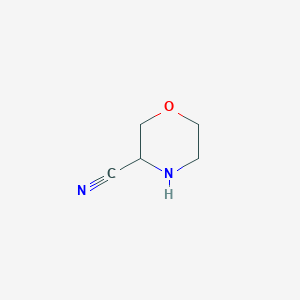
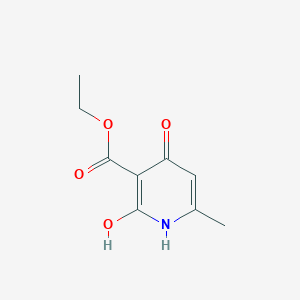
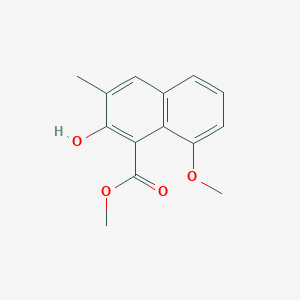
![6-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B48015.png)
